4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets inducing biological effects . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the thiazole derivative.
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Amidation Reaction: The final step involves the coupling of the benzothiazole derivative with 4-methylbenzoic acid or its derivatives under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-aminobenzothiazole: A derivative with an amino group.
4-methylbenzothiazole: A derivative with a methyl group.
Uniqueness
4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is unique due to the presence of both the methylthio and benzamide groups, which confer distinct chemical and biological properties compared to other benzothiazole derivatives.
Biological Activity
4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives, which have gained attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a benzothiazole core with methylthio and methyl substituents. Its molecular formula is C15H16N2S2 with a molecular weight of approximately 320.43 g/mol. The presence of the methylthio group is significant as it enhances the compound's biological interactions.
Antimicrobial Activity
Benzothiazole derivatives, including this compound, have demonstrated promising antimicrobial properties. Studies indicate that these compounds can inhibit various bacterial enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial DNA replication and metabolism .
Table 1: Antimicrobial Activity Comparison
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 50 μg/ml |
Benzothiazole derivative A | Staphylococcus aureus | 25 μg/ml |
Benzothiazole derivative B | Klebsiella pneumoniae | 40 μg/ml |
Anticancer Activity
Research has shown that benzothiazole derivatives can act as histone deacetylase (HDAC) inhibitors, which play a critical role in cancer therapy by altering gene expression involved in cell cycle regulation and apoptosis. The inhibition of HDACs by this compound suggests its potential as an anticancer agent.
Case Study: HDAC Inhibition
In a study evaluating various benzothiazole derivatives, it was found that those with methylthio substitutions exhibited enhanced HDAC inhibitory activity compared to their non-substituted counterparts. This suggests that the methylthio group may facilitate better binding to the enzyme's active site.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the benzothiazole structure significantly affect biological activity. For instance:
- Methylthio Substitution : Enhances interaction with biological targets and increases potency against microbial strains.
- Positioning of Functional Groups : The placement of electron-withdrawing groups at specific positions on the benzothiazole ring can amplify antibacterial effects .
Table 2: SAR Insights
Modification | Effect on Activity |
---|---|
Methylthio group at position 4 | Increases antimicrobial potency |
Electron-withdrawing groups at ortho position | Enhances anticancer activity |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting key enzymes such as HDACs and DNA gyrase, the compound disrupts essential cellular processes in bacteria and cancer cells.
- Alteration of Gene Expression : As an HDAC inhibitor, it can lead to changes in gene expression profiles that favor apoptosis in cancer cells.
- Interaction with Cellular Targets : The compound may interact with various cellular receptors or proteins, influencing inflammatory pathways and microbial resistance mechanisms.
Properties
IUPAC Name |
4-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-6-8-11(9-7-10)15(19)18-16-17-14-12(20-2)4-3-5-13(14)21-16/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCIDQBVCVHBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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